6-methoxy-2-pyridin-4-yl-1H-benzimidazole
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Overview
Description
6-methoxy-2-pyridin-4-yl-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2-pyridin-4-yl-1H-benzimidazole typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions. One common method is the use of a copper(I)-catalyzed aerobic oxidative coupling reaction, which provides high yields under mild conditions . Another approach involves the use of Suzuki-Miyaura coupling, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions for the condensation and coupling reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-2-pyridin-4-yl-1H-benzimidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the pyridine or benzimidazole rings.
Scientific Research Applications
Chemistry
In chemistry, 6-methoxy-2-pyridin-4-yl-1H-benzimidazole is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds.
Biology
The compound has shown potential as a bioactive molecule with applications in drug discovery. It has been investigated for its ability to modulate biological pathways and interact with specific molecular targets .
Medicine
In medicinal chemistry, this compound derivatives have been explored for their therapeutic potential. They have been studied for their activity against various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 6-methoxy-2-pyridin-4-yl-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The compound can also modulate signaling pathways by interacting with receptors on the cell surface.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure and have been studied for their biological activity.
Benzothiazoles: Another class of heterocyclic compounds with similar applications in medicinal chemistry.
Uniqueness
6-methoxy-2-pyridin-4-yl-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and pyridine ring contribute to its reactivity and potential as a versatile building block in synthetic chemistry.
Properties
Molecular Formula |
C13H11N3O |
---|---|
Molecular Weight |
225.25 g/mol |
IUPAC Name |
6-methoxy-2-pyridin-4-yl-1H-benzimidazole |
InChI |
InChI=1S/C13H11N3O/c1-17-10-2-3-11-12(8-10)16-13(15-11)9-4-6-14-7-5-9/h2-8H,1H3,(H,15,16) |
InChI Key |
PRIOHFQTGJNBEP-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C(N2)C3=CC=NC=C3 |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C3=CC=NC=C3 |
Origin of Product |
United States |
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